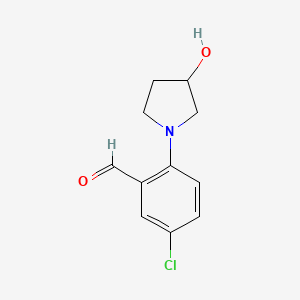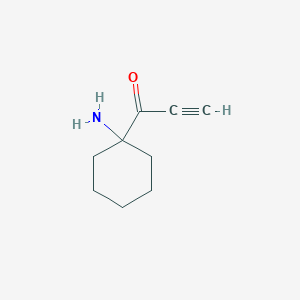
1-(1-Aminocyclohexyl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It features a cyclohexyl ring substituted with an amino group and a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the prop-2-yn-1-one moiety can participate in various chemical reactions. These interactions can affect enzyme activity and cellular processes .
Comparison with Similar Compounds
Prop-2-yn-1-amine: Shares the prop-2-yn-1-one moiety but lacks the cyclohexyl ring.
Prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amino group
Uniqueness: 1-(1-Aminocyclohexyl)prop-2-yn-1-one is unique due to the presence of both the cyclohexyl ring and the prop-2-yn-1-one moiety.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)9(10)6-4-3-5-7-9/h1H,3-7,10H2 |
InChI Key |
IFDVMCXIBATTIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


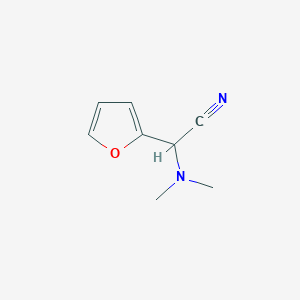

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
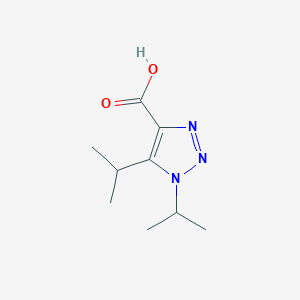
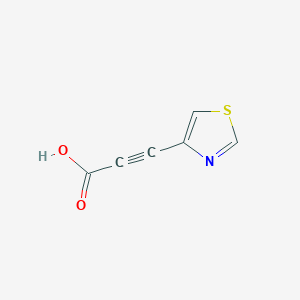
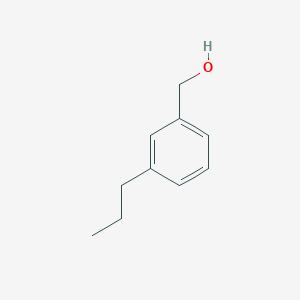
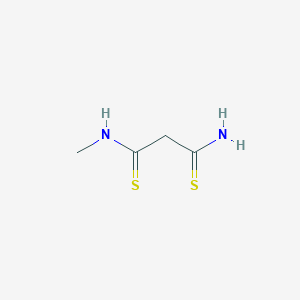
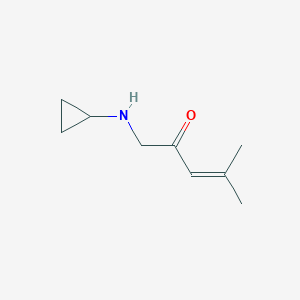

![[8,8'-Bi-9H-purine]-6,6'-diamine](/img/structure/B13158683.png)
